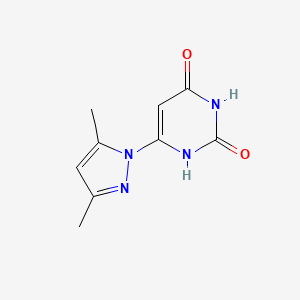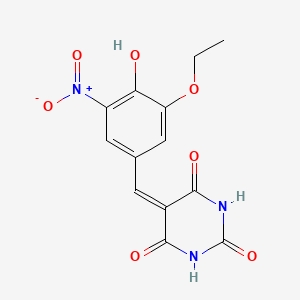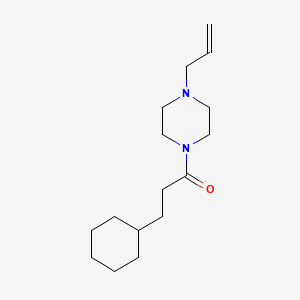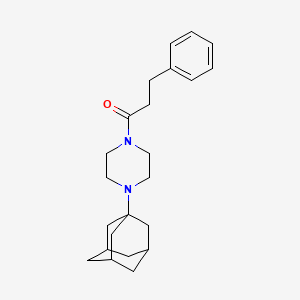
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione, also known as DMPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMPP belongs to the class of pyrimidine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has been shown to inhibit the activity of dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and physiological effects:
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in these cells. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has also been shown to exhibit anti-inflammatory properties, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has been shown to exhibit antiviral properties, inhibiting the replication of certain viruses such as HIV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione in lab experiments is its ability to inhibit the activity of certain enzymes involved in DNA synthesis and cell proliferation. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione is its potential toxicity and side effects. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Direcciones Futuras
Future research on 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione could focus on its potential applications in the treatment of cancer, inflammation, and viral infections. Additionally, further studies could investigate the mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione and its interactions with other signaling pathways and enzymes. Finally, research could focus on developing new synthetic methods for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione and its derivatives, as well as exploring the potential of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione as a lead compound for drug development.
Métodos De Síntesis
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-1H-pyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole with ethyl cyanoacetate in the presence of ammonium acetate. The resulting product is then treated with hydrochloric acid to yield 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione.
Aplicaciones Científicas De Investigación
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4(1H,3H)-pyrimidinedione has also been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation.
Propiedades
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-3-6(2)13(12-5)7-4-8(14)11-9(15)10-7/h3-4H,1-2H3,(H2,10,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCUZZQJVWBKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethylpyrazol-1-yl)-1H-pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(3,4-dichlorophenyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5499330.png)

![N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
![2-methyl-N-[3-(4-morpholinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B5499351.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
![N-(2-chlorophenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5499360.png)
![N-[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]acetamide](/img/structure/B5499369.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B5499384.png)
![9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5499387.png)
![3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5499398.png)
![1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5499401.png)
![ethyl 2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(2-furyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5499411.png)
